molecular formula C7H16O2 B089731 2,2-Diethyl-1,3-propanediol CAS No. 115-76-4

2,2-Diethyl-1,3-propanediol

Cat. No.: B089731
CAS No.: 115-76-4
M. Wt: 132.20 g/mol
InChI Key: XRVCFZPJAHWYTB-UHFFFAOYSA-N
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Description

Prenderol, also known as 2,2-diethyl-1,3-propanediol, is a simple alkyl diol with the molecular formula C7H16O2. It is known for its sedative, anticonvulsant, and muscle relaxant effects. Prenderol is closely related in structure to meprobamate and numerous other alkyl alcohols and diols with generally comparable activity .

Scientific Research Applications

Prenderol has a wide range of scientific research applications:

Safety and Hazards

2,2-Diethyl-1,3-propanediol can cause serious eye damage . It is also irritating to the skin and mucous membranes . Personal protective equipment such as eye protection and face protection should be worn when handling this compound .

Mechanism of Action

Target of Action

2,2-Diethyl-1,3-propanediol, also known as Prenderol , primarily targets the central nervous system, specifically the spinal interneurons . These interneurons play a crucial role in transmitting signals between sensory neurons and motor neurons.

Mode of Action

The compound has a depressant action on spinal interneurons, similar to that of mephenesin . This interaction results in a decrease in the excitability of these neurons, thereby reducing the transmission of nerve signals. The potency of this compound is approximately one-third of that of mephenesin, and its duration of action is shorter .

Biochemical Pathways

It is known that the compound can react with inorganic acids and carboxylic acids to form esters plus water . It can also be converted to aldehydes or acids by oxidizing agents .

Pharmacokinetics

It is known that the compound has a molecular weight of 1322007 , which may influence its absorption and distribution within the body

Result of Action

The primary result of the action of this compound is a depressant effect on the central nervous system, specifically on spinal interneurons . This leads to a reduction in the transmission of nerve signals, which can have various effects at the molecular and cellular level, depending on the specific physiological context.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of inorganic acids, carboxylic acids, and oxidizing agents can affect the compound’s reactivity . Additionally, the compound’s physical properties, such as its melting point and boiling point , can be influenced by environmental conditions such as temperature and pressure.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,2-Diethyl-1,3-propanediol are not well-studied. It is known that similar compounds can interact with various enzymes and proteins. For instance, mephenesin, a structurally related compound, has been shown to have a depressant action on spinal interneurons .

Cellular Effects

It has been suggested that it may have a depressant action on spinal interneurons, similar to that of mephenesin .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known to react with inorganic acids and carboxylic acids to form esters plus water. It can also be converted to aldehydes or acids by oxidizing agents .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 334.5 K and a vaporization enthalpy of 80.2 ± 0.2 kJ/mol .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. It has been suggested that the compound has a depressant action on spinal interneurons, similar to that of mephenesin .

Metabolic Pathways

The metabolic pathways involving this compound are not well-studied. It is known that similar compounds can be involved in various metabolic pathways. For instance, 1,2-propanediol can be produced from renewable resources through metabolic pathway engineering .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prenderol can be synthesized through the treatment of the aldehyde 2-ethylbutyraldehyde with formaldehyde and potassium hydroxide. This reaction is a crossed Cannizzaro reaction, which yields Prenderol .

Industrial Production Methods: While specific industrial production methods for Prenderol are not extensively documented, the general approach involves the same crossed Cannizzaro reaction on a larger scale, ensuring the purity and yield of the compound are optimized for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Prenderol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Prenderol can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions typically involve reagents like halogens or other nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Oxidation of Prenderol can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction can yield simpler alcohols or hydrocarbons.

    Substitution: Substitution reactions can produce various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Prenderol is structurally similar to other alkyl diols and alcohols, such as:

    Meprobamate: Known for its tranquilizing effects.

    2-Methyl-2-propyl-1,3-propanediol: Another alkyl diol with similar sedative properties.

    Phenaglycodol: A compound with comparable muscle relaxant effects.

Uniqueness: Prenderol’s unique combination of sedative, anticonvulsant, and muscle relaxant properties, along with its relatively simple structure, makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2,2-diethylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-3-7(4-2,5-8)6-9/h8-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVCFZPJAHWYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150923
Record name Prenderol
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Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115-76-4
Record name 2,2-Diethyl-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115-76-4
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Record name Prenderol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prenderol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169507
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Record name Prenderol
Source DTP/NCI
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Record name Prenderol
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Record name 2,2-diethylpropanediol
Source European Chemicals Agency (ECHA)
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Record name PRENDEROL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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